N-(6-chloropyridazin-3-yl)hexanamide

Beschreibung

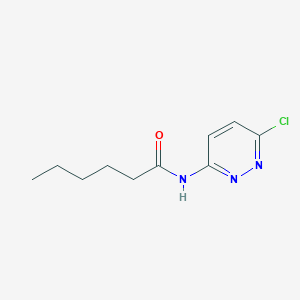

N-(6-Chloropyridazin-3-yl)hexanamide is a synthetic organic compound characterized by a chloropyridazine heterocyclic core linked to a hexanamide chain. The hexanamide chain provides lipophilicity, which may enhance membrane permeability or modulate solubility.

Eigenschaften

IUPAC Name |

N-(6-chloropyridazin-3-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-2-3-4-5-10(15)12-9-7-6-8(11)13-14-9/h6-7H,2-5H2,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWVJLXWPDWEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647526 | |

| Record name | N-(6-Chloropyridazin-3-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868948-14-5 | |

| Record name | N-(6-Chloropyridazin-3-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloropyridazin-3-yl)hexanamide typically involves the reaction of 6-chloropyridazine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

6-chloropyridazine+hexanoyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(6-chloropyridazin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products:

Oxidation: this compound N-oxide.

Reduction: N-(6-aminopyridazin-3-yl)hexanamide.

Substitution: N-(6-substituted-pyridazin-3-yl)hexanamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(6-chloropyridazin-3-yl)hexanamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-(6-chloropyridazin-3-yl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize N-(6-chloropyridazin-3-yl)hexanamide, we compare it with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Table 1: Key Comparative Data

Structural and Functional Analysis

Chlorinated Heterocycles: The chloropyridazine group in this compound parallels the chloro-substituted pyridine in Compound 6g .

Amide Linkers :

The hexanamide chain in the target compound is structurally analogous to the hexanamide spacer in Compound 6g, which connects pharmacophoric groups in PROTACs. Longer chains (e.g., hexanamide vs. pentanamide) may optimize spatial flexibility for target engagement .

Lipophilicity and Solubility: Compared to hexanoic acid (logP ~1.9), the amide group in this compound likely reduces acidity and increases lipophilicity, favoring membrane permeability. However, the chlorine atom may introduce polarity, balancing solubility .

Synthetic Utility: Compound 6g’s synthesis (via amide coupling ) suggests that this compound could be prepared through similar routes, such as activating hexanoic acid derivatives for nucleophilic attack by 6-chloropyridazin-3-amine.

Biologische Aktivität

N-(6-chloropyridazin-3-yl)hexanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C10H14ClN3O, with a molecular weight of 229.69 g/mol. The compound features a chlorinated pyridazine ring, which is known to influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as bacterial cell wall synthesis, contributing to its antimicrobial properties.

- Receptor Modulation : Studies suggest that it can bind to nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission and exhibiting neuroactive properties .

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. Research indicates that derivatives of chloropyridazine exhibit significant activity against various bacterial strains. The presence of the hexanamide moiety enhances its bioactivity compared to other related compounds .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been explored for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's structural features allow it to interact with cellular targets involved in tumor growth and survival.

Case Studies and Research Findings

-

Study on Nicotinic Activity :

A study focused on 6-chloropyridazin-3-yl derivatives demonstrated their binding affinity towards nAChRs, with some compounds showing Ki values in the nanomolar range. This suggests that this compound could be a viable candidate for further exploration in neuropharmacology . -

Antimicrobial Screening :

In a screening assay for antimicrobial activity, this compound exhibited notable effects against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chlorinated pyridazine | Antimicrobial, anticancer |

| Sulfachloropyridazine | Sulfonamide | Antimicrobial for urinary tract infections |

| N-(6-chloropyridazin-3-yl)benzenesulfonamide | Pyridazine derivative | Antimicrobial |

This compound is unique due to its specific substitution pattern and the presence of the hexanamide group, which enhances its potency compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-chloropyridazin-3-yl)hexanamide and how can its purity be confirmed?

- Methodology :

- Synthesis : Utilize hydrazine-mediated coupling reactions, as demonstrated for structurally related compounds (e.g., hydrazinylidene derivatives of hexanamide with 6-chloropyridazine moieties). Optimize reaction conditions (solvent, temperature) to minimize byproducts .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Characterization : Confirm structure via -NMR and -NMR, comparing chemical shifts to analogs (e.g., pyridazine derivatives). Mass spectrometry (ESI-MS) can validate molecular weight .

- Crystallography : For crystalline samples, use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve stereochemical ambiguities .

Q. How can researchers assess the cytotoxicity of This compound in vitro?

- Methodology :

- Cell Lines : Use hepatoma (HTC) or other cancer cell lines, as described for hexanamide analogs .

- MTT Assay : Treat cells with concentrations ranging from 10–200 µM for 24–48 hours. Measure absorbance at 570 nm to calculate viability (%) relative to controls. Include dose-response curves to determine IC values .

- Controls : Use negative (untreated) and positive controls (e.g., cisplatin) to validate assay sensitivity.

Advanced Research Questions

Q. How does structural modification of the pyridazine ring or acyl chain impact the bioactivity of This compound analogs?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in:

- Pyridazine Substituents : Replace chlorine with methoxy or morpholino groups (e.g., as in , compounds 117–119) .

- Acyl Chain Length : Compare hexanamide (C6) to shorter (C4) or longer (C14) chains, noting trends in cytotoxicity (e.g., reduced activity with shorter chains, as seen in capsaicin analogs) .

- Biological Testing : Use standardized assays (MTT, apoptosis markers) to quantify effects. Statistical analysis (ANOVA, p < 0.05) identifies significant trends .

Q. What strategies can resolve contradictions in cytotoxicity data between This compound and its analogs?

- Methodology :

- Experimental Replication : Repeat assays across multiple cell lines (e.g., HTC, pancreatic cancer) to confirm reproducibility.

- Mechanistic Studies : Investigate off-target effects via proteomics or transcriptomics. For example, screen for interactions with signaling pathways (e.g., Smo/Hh/GLI1 using inhibitors like cyclopamine-KAAD) .

- Solubility Optimization : Prepare sodium salts (e.g., as in ) to improve bioavailability and reduce artifacts from poor solubility .

Q. How can This compound be functionalized for targeted drug delivery systems?

- Methodology :

- Heterobifunctional Conjugation : Use maleimide-thiol chemistry (e.g., TPMH reagent in ) to link the compound to antibodies or nanoparticles. Validate conjugation efficiency via HPLC or fluorescence quenching .

- In Vivo Testing : Evaluate pharmacokinetics in rodent models, monitoring tissue distribution using radiolabeled or fluorescently tagged derivatives.

Data Analysis and Validation

Q. What analytical techniques are critical for validating the stability of This compound under physiological conditions?

- Methodology :

- HPLC-MS : Monitor degradation products in simulated biological fluids (e.g., PBS, pH 7.4, 37°C) over 24–72 hours.

- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations.

- Hydrazine Derivatives : Adapt NIOSH protocols (e.g., NMAM S160) for detecting hydrazine byproducts, ensuring safety in handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.